molecular formula C19H11N3O4S B407707 2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID

2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID

Cat. No.: B407707
M. Wt: 377.4g/mol
InChI Key: VNWIVEYWSNICPN-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID is a complex organic compound that features a unique structure combining elements of thiazolo, benzimidazole, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are often carried out under reflux conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or benzimidazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-[2-OXO-3-[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]-1H-INDOL-1(2H)-YL]ACETIC ACID can be compared with other similar compounds such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct interactions with biological targets and unique applications in research and industry.

Properties

Molecular Formula

C19H11N3O4S

Molecular Weight

377.4g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-(1-oxo-4H-[1,3]thiazolo[3,2-a]benzimidazol-9-ium-2-ylidene)indol-1-yl]acetate

InChI

InChI=1S/C19H11N3O4S/c23-14(24)9-21-12-7-3-1-5-10(12)15(17(21)25)16-18(26)22-13-8-4-2-6-11(13)20-19(22)27-16/h1-8H,9H2,(H,23,24)/b16-15-

InChI Key

VNWIVEYWSNICPN-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)[N+]4=C(S3)NC5=CC=CC=C54)/C(=O)N2CC(=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)[N+]4=C(S3)NC5=CC=CC=C54)C(=O)N2CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.